REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:9]2[cH:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]2)[cH:6][cH:7]1.[CH3:22][CH2:23][OH:24].[CH3:25][C:26](=[O:27])[OH:28].[O-:19][O-:20].[OH2:18].[SH2:21]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([S:8]([c:9]2[cH:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]2)(=[O:18])=[O:19])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Sc2ccc(Br)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)c2ccc(Br)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |